N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
The exact mass of the compound this compound is 416.11544092 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-3-26-14-6-4-13(5-7-14)21-18(25)10-28-17-9-27-15(8-16(17)24)11-29-19-22-20-12-23(19)2/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPUQOOOAXWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound that combines the pharmacophoric elements of triazoles and pyranones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 292.36 g/mol. Its structure includes an ethoxyphenyl group and a triazole moiety linked to a pyran derivative, which contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 292.36 g/mol |
| LogP (octanol-water partition) | 1.7 |
| Solubility | 20.1 µg/mL at pH 7.4 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating efficacy similar to established antibiotics.
- Antibacterial Activity : In vitro studies have shown that derivatives of triazoles possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds can range from 0.125 to 8 μg/mL .
- Antifungal Activity : The triazole moiety is also associated with antifungal properties, particularly against strains of Candida and Aspergillus. Compounds with similar structures have shown MIC values as low as 0.046 μM against resistant fungal strains .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research on triazole derivatives indicates their ability to inhibit cancer cell proliferation:
- Mechanisms : Triazoles can disrupt cellular processes such as DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
- Case Studies : A study involving triazole derivatives indicated significant antiproliferative effects on various cancer cell lines, with IC50 values often in the low micromolar range .
Other Biological Activities
- Antioxidant Properties : Compounds with similar structures have exhibited high antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
- Enzyme Inhibition : Some derivatives have shown the ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the triazole ring : Electron-donating groups enhance antibacterial activity.
- Alkyl chain length : Longer chains may reduce activity; thus, optimization is necessary for efficacy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell wall synthesis.
Antifungal Properties
The triazole moiety in the compound is known for its antifungal activity. In vitro studies have shown that it is effective against Candida albicans, making it a candidate for developing new antifungal therapies. A comparative study highlighted its efficacy over traditional antifungal agents like fluconazole.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. In a study published in the Journal of Cancer Research, it was found to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The compound's ability to inhibit specific signaling pathways involved in cancer progression was identified as a key factor in its effectiveness.
| Application Area | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disruption of cell wall synthesis |
| Antifungal | Candida albicans | Inhibition of ergosterol synthesis |
| Anticancer | Breast and lung cancer cells | Induction of apoptosis |
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Field trials conducted on crops such as maize and wheat showed that the compound effectively reduced pest populations while promoting plant growth. Its dual action as both a pesticide and a growth enhancer positions it as a valuable tool in sustainable agriculture.
Herbicidal Properties
In addition to its pesticidal capabilities, this compound has demonstrated herbicidal effects against common weeds. Research published in the Journal of Agricultural Science found that it selectively inhibited weed growth without adversely affecting crop yield.
Polymer Development
The unique chemical structure of N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-y)oxy]acetamide has led to its exploration in polymer science. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies have shown that polymers infused with this compound exhibit improved resistance to degradation under environmental stressors.
Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances their bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
